

Spectroscopic Profiling of 2,4-Dichloro-6-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylnicotinic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **2,4-Dichloro-6-methylnicotinic acid**, a key intermediate in various synthetic applications. In the absence of specific experimental data in publicly available literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups and related chemical structures. Furthermore, it details generalized experimental protocols for acquiring such data, offering a framework for the analytical characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,4-Dichloro-6-methylnicotinic acid**. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
COOH	10.0 - 13.0	Singlet (broad)	The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.
H-5	7.5 - 8.0	Singlet	The sole aromatic proton is expected to appear as a singlet in the aromatic region. The exact shift is influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.
CH ₃	2.5 - 2.8	Singlet	The methyl protons will appear as a singlet, with their chemical shift influenced by the adjacent aromatic ring and its substituents.

Predicted in CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	165 - 175	The carbonyl carbon of the carboxylic acid will be in the typical downfield region for this functional group.
C-2 (C-Cl)	150 - 155	The carbon atom bonded to the chlorine at position 2 is expected to be significantly downfield.
C-3 (C-COOH)	130 - 135	The carbon to which the carboxylic acid is attached.
C-4 (C-Cl)	145 - 150	The carbon atom bonded to the chlorine at position 4.
C-5	125 - 130	The carbon bearing the only aromatic proton.
C-6 (C-CH ₃)	155 - 160	The carbon atom to which the methyl group is attached.
CH ₃	20 - 25	The methyl carbon will appear in the aliphatic region.

Predicted in CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [1] [2] [3]
C-H (Aromatic)	3000 - 3100	Weak to Medium	Stretching vibration of the C-H bond on the pyridine ring. [4]
C-H (Aliphatic)	2850 - 3000	Weak to Medium	Stretching vibrations of the C-H bonds in the methyl group.
C=O (Carboxylic Acid)	1700 - 1725	Strong	The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring may slightly lower the frequency. [1] [2] [3]
C=C, C=N (Aromatic Ring)	1400 - 1600	Medium to Strong	Stretching vibrations within the pyridine ring.
C-O (Carboxylic Acid)	1210 - 1320	Medium	Stretching of the C-O single bond. [1]
C-Cl	600 - 800	Medium to Strong	Carbon-chlorine stretching vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
[M] ⁺	205/207/209	The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).
[M-OH] ⁺	188/190/192	Loss of the hydroxyl radical from the carboxylic acid group.
[M-COOH] ⁺	160/162/164	Loss of the entire carboxylic acid group (decarboxylation).
[M-Cl] ⁺	170/172	Loss of a chlorine atom.

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2,4-Dichloro-6-methylnicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Dichloro-6-methylnicotinic acid** in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is crucial, as nicotinic acid derivatives can have limited solubility. DMSO-d₆ is often a good choice for carboxylic acids.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- **Data Acquisition:**
 - ¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
 - Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

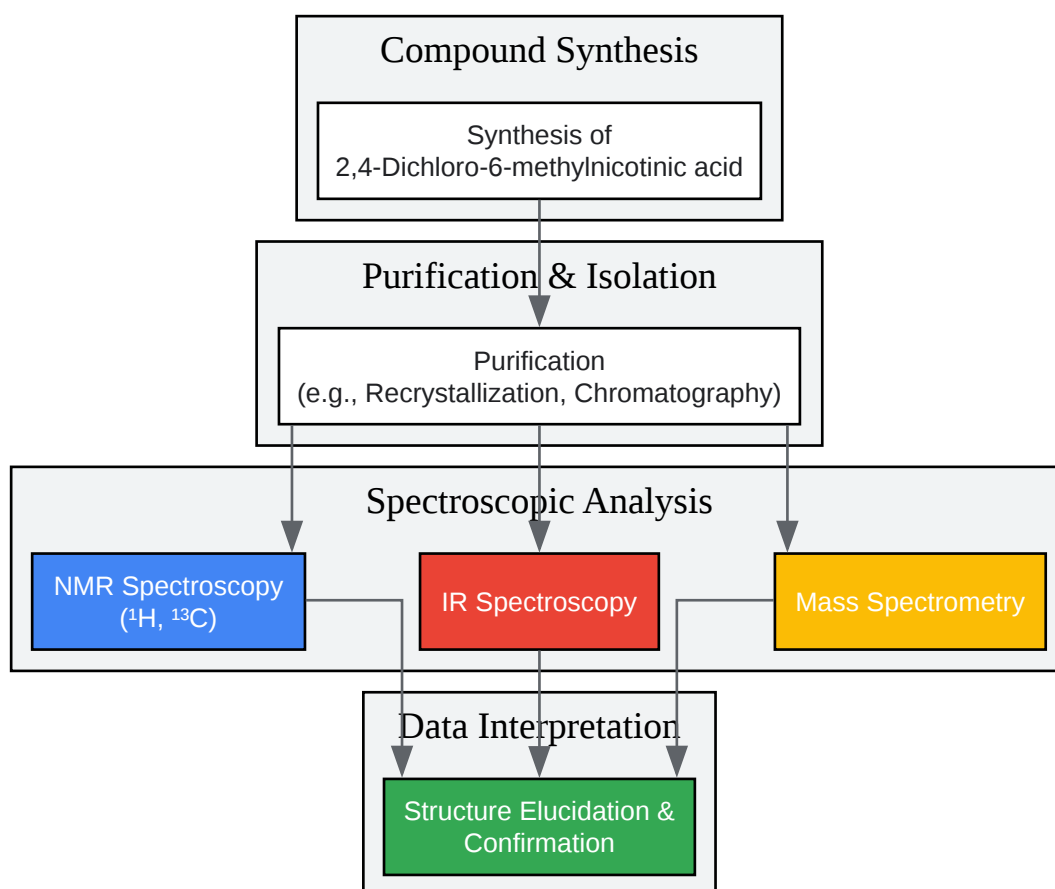
- Sample Introduction:
 - Electron Ionization (EI): For volatile compounds, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is heated to promote vaporization and then ionized by a high-energy electron beam.
 - Electrospray Ionization (ESI): For less volatile or thermally labile compounds, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount

of formic acid to promote protonation) and introduced into the mass spectrometer via liquid chromatography (LC-MS) or direct infusion.[5]

- Data Acquisition:
 - The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,4-Dichloro-6-methylnicotinic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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